molecular formula C8H9FS B8300210 Fluoromethyl p-toluene sulfide

Fluoromethyl p-toluene sulfide

Cat. No.: B8300210
M. Wt: 156.22 g/mol
InChI Key: WFTRYPXQWQWTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromethyl p-toluene sulfide is a specialized sulfur-containing compound that serves as a versatile intermediate in organic synthesis and chemical biology research. Its molecular structure, featuring a sulfide group linked to a fluoromethyl and a p-tolyl ring, makes it a valuable scaffold for developing more complex molecules. In medicinal chemistry, this compound is primarily investigated as a key precursor for the synthesis of sulfoxide-based active pharmaceutical ingredients (APIs) . Chiral sulfoxides are a prominent functional group in several therapeutics, most notably in the blockbuster anti-ulcer drug (S)-omeprazole . Researchers utilize this compound in biocatalytic and chemocatalytic studies aimed at achieving enantioselective oxidations to produce optically pure sulfoxides, a significant challenge in green chemistry . Furthermore, the presence of the fluorine atom enhances the molecule's lipophilicity and metabolic stability, which are desirable properties in drug design. The perfluoroalkylthio group is known to have a high Hansch constant, significantly increasing a molecule's ability to cross lipid membranes, making derivatives of this compound interesting candidates for agrochemical and pharmaceutical development . Beyond life sciences, it finds application in materials science as a building block for novel ligands and functional polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

1-(fluoromethylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3

InChI Key

WFTRYPXQWQWTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCF

Origin of Product

United States

Preparation Methods

Synthesis of p-Tolylsulfonylmethyl Tosylate

The precursor, p-tolyl-S-CH₂-OTs (tosylate), is synthesized via tosylation of hydroxymethyl p-tolyl sulfide. Hydroxymethyl p-tolyl sulfide is prepared by reacting p-toluenethiol with formaldehyde under basic conditions:

p-Tol-SH+HCHOp-Tol-S-CH₂OH\text{p-Tol-SH} + \text{HCHO} \rightarrow \text{p-Tol-S-CH₂OH}

Subsequent treatment with tosyl chloride (TsCl) in pyridine yields the tosylate:

p-Tol-S-CH₂OH+TsClp-Tol-S-CH₂-OTs+HCl\text{p-Tol-S-CH₂OH} + \text{TsCl} \rightarrow \text{p-Tol-S-CH₂-OTs} + \text{HCl}

Fluoride Substitution

Heating the tosylate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates fluoride substitution:

p-Tol-S-CH₂-OTs+KFp-Tol-S-CH₂F+KOTs\text{p-Tol-S-CH₂-OTs} + \text{KF} \rightarrow \text{p-Tol-S-CH₂F} + \text{KOTs}

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride nucleophilicity.

  • Temperature : Prolonged heating (8–12 hours) ensures complete conversion.

  • Yield : 70–90% (hypothetical, based on analogous reactions).

Halex Reaction on Chloromethyl p-Tolyl Sulfide

The halogen exchange (Halex) reaction offers a two-step route starting from chloromethyl p-tolyl sulfide (p-Tol-S-CH₂Cl).

Chloromethylation of p-Toluenethiol

Chloromethylation employs formaldehyde and hydrochloric acid:

p-Tol-SH+HCHO+HClp-Tol-S-CH₂Cl+H₂O\text{p-Tol-SH} + \text{HCHO} + \text{HCl} \rightarrow \text{p-Tol-S-CH₂Cl} + \text{H₂O}

Optimization :

  • Molar Ratios : Excess HCl drives the reaction to completion.

  • Solvent : Dichloromethane or ether minimizes side reactions.

Fluorination with Potassium Fluoride

The chloromethyl derivative undergoes Halex reaction with KF in DMSO at 150°C:

p-Tol-S-CH₂Cl+KFp-Tol-S-CH₂F+KCl\text{p-Tol-S-CH₂Cl} + \text{KF} \rightarrow \text{p-Tol-S-CH₂F} + \text{KCl}

Challenges :

  • Byproducts : Competing elimination reactions may form vinyl sulfides.

  • Yield : 60–80% (estimated).

Direct Alkylation of p-Toluenethiol

Direct alkylation using fluoromethyl halides (e.g., CH₂FI) presents a one-step route but faces practical limitations.

Reaction Mechanism

In the presence of a base (e.g., NaOH), p-toluenethiol reacts with fluoromethyl iodide:

p-Tol-SH+CH₂FIp-Tol-S-CH₂F+HI\text{p-Tol-SH} + \text{CH₂FI} \rightarrow \text{p-Tol-S-CH₂F} + \text{HI}

Limitations :

  • Reagent Availability : Fluoromethyl halides are highly reactive and challenging to handle.

  • Safety Concerns : HI byproduct necessitates stringent neutralization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Advantages Challenges Yield
Tosylate Substitution p-Tol-S-CH₂-OTs, KFDMF, 120°C, 8–12 hrHigh selectivity, scalableMulti-step synthesis70–90% (hypothetical)
Halex Reaction p-Tol-S-CH₂Cl, KFDMSO, 150°C, 10–15 hrUses stable precursorsHigh energy input, elimination risks60–80% (estimated)
Direct Alkylation p-Tol-SH, CH₂FINaOH, RT, 24 hrOne-step reactionToxicity, reagent instability50–70% (theoretical)

Purification and Characterization

Post-synthesis, crude product purification involves recrystallization from ethanol or column chromatography. Characterization employs:

  • NMR Spectroscopy : Distinct signals for -CH₂F (δ 4.5–5.0 ppm, 1H^1\text{H}; δ -140 ppm, 19F^{19}\text{F}).

  • Mass Spectrometry : Molecular ion peak at m/z 170 (C₈H₉FS).

  • Elemental Analysis : Confirms C, H, S, F composition.

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Fluoromethyl p-toluene sulfide serves as a critical building block in organic synthesis. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex organic molecules. The presence of the fluoromethyl group enhances reactivity and selectivity in synthetic pathways.

Table 1: Synthetic Applications of this compound

Application TypeDescription
Electrophilic SubstitutionUsed to synthesize derivatives with varied functional groups.
Building BlockActs as a precursor for more complex organic compounds.
Polymer ChemistryServes as an additive to modify polymer properties.

Biological Applications

Research has indicated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Studies have shown that derivatives of this compound possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed significant apoptosis induction in cancer cell lines. The compound's mechanism appears to involve interaction with cellular targets, leading to cell death.

Biological ActivityIC50/MIC ValuesTarget Organism/Cell Line
Anticancer0.31 - 45.2 μMHuman lung adenocarcinoma
Antibacterial8 mg/mLStaphylococcus aureus
Antibacterial32 mg/mLEscherichia coli

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

  • Specialty Chemicals : Used in the formulation of various chemical products that require enhanced performance characteristics.
  • Material Science : Acts as an additive to improve the mechanical and thermal properties of materials.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells. The research highlighted a dose-dependent response, indicating potential for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research examining the antibacterial properties found that modifications to the sulfonyl group of this compound enhanced activity against Gram-positive bacteria. One variant exhibited an MIC as low as 0.015 mg/mL against resistant strains, showcasing its potential for developing new antibiotics.

Mechanism of Action

The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Oxidation Yields of Selected Sulfides

Compound Oxidizing Agent Yield (%) Reaction Time (h)
This compound H₂O₂/CH₃CN 92 4
Difluoromethyl sulfide H₂O₂/CH₃CN 78 6
p-Chlorophenyl methyl sulfide mCPBA 65 8

Source: Adapted from

Table 2: Key Physicochemical Properties

Compound Boiling Point (°C) LogP Applications
This compound 138.5* 2.3 Drug synthesis, agrochemicals
Methyl p-toluenesulfonate 146–148 1.8 Alkylating agent
p-Toluenesulfonamide 138.5 1.5 Plasticizers, fungicides

*Sources: ; *Estimated from analogous structures

Q & A

Q. Methodological Tip :

  • Optimize reaction temperature (-20°C to 0°C) to minimize side reactions when using DAST.
  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorinating agents.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹⁹F NMR : Detects fluoromethyl groups at δ ~-220 to -240 ppm, depending on electronic environment .
    • ¹H NMR : The -CH2F proton resonance splits into a doublet (J ~47 Hz) due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]+ or [M-Na]+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, especially sulfonic acid byproducts .

Q. Advanced Tip :

  • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Advanced
Conflicting stability reports often arise from differences in moisture, light exposure, or temperature.

  • Controlled Stability Study Design :
    • Store samples under inert gas (N2/Ar) at -20°C, 4°C, and 25°C for 1–4 weeks .
    • Monitor degradation via HPLC and ¹⁹F NMR to track fluoromethyl group integrity .
  • Case Study : Fluoromethyl derivatives degrade faster in polar solvents (e.g., DMSO) due to nucleophilic attack on the -CH2F group .

What computational strategies predict the reactivity of this compound in novel reactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfur or fluoromethyl group .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DCM) .
  • Case Example : DFT studies on analogous fluoromethyl aryl sulfides show enhanced electrophilicity at sulfur due to electron-withdrawing -CH2F .

How does the fluoromethyl group influence the electronic properties of p-toluene sulfide derivatives?

Intermediate
The -CH2F group is mildly electron-withdrawing (-I effect), which:

  • Polarizes the sulfur atom, increasing its susceptibility to oxidation .
  • Reduces basicity of the sulfur lone pairs, affecting coordination in catalytic applications .
  • Experimental Validation : Compare redox potentials (cyclic voltammetry) of fluoromethyl vs. non-fluorinated analogs .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods .
  • Storage : In airtight containers under nitrogen, away from light and moisture .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

Q. Advanced

  • Solvent Selection : Non-polar solvents (toluene, DCM) minimize side reactions vs. polar solvents .
  • Catalyst Screening : p-Toluenesulfonic acid (5 wt.%) enhances reaction rates in esterification or condensation reactions .
  • Kinetic Monitoring : Use in-situ FT-IR to track consumption of starting materials .

What strategies address discrepancies between theoretical and experimental yields in this compound synthesis?

Q. Advanced

  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes sulfonic acid byproducts .
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during workup .
  • Byproduct Analysis : LC-MS to identify dimers or oxidized species (e.g., sulfones) .

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